molecular formula C14H14F6N2O2 B506122 N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide

N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide

Cat. No.: B506122
M. Wt: 356.26g/mol
InChI Key: WRWPKOYRBKBKNQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide typically involves the reaction of 2,2,2-trifluoro-1-(4-morpholinyl)-1-(trifluoromethyl)ethanol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The morpholine ring can form hydrogen bonds with amino acid residues in the active site of enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2,2,2-trifluoro-1-phenylethyl)benzamide: Similar structure but lacks the morpholine ring.

    N-(2,2,2-trifluoro-1-phenylethyl)-4-trifluoromethylbenzamide: Contains an additional trifluoromethyl group on the benzene ring.

    N-(2,2,2-trifluoro-1-phenylethyl)-3,5-dinitrobenzamide: Contains nitro groups on the benzene ring.

Uniqueness

N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide is unique due to the presence of both trifluoromethyl groups and a morpholine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H14F6N2O2

Molecular Weight

356.26g/mol

IUPAC Name

N-(1,1,1,3,3,3-hexafluoro-2-morpholin-4-ylpropan-2-yl)benzamide

InChI

InChI=1S/C14H14F6N2O2/c15-13(16,17)12(14(18,19)20,22-6-8-24-9-7-22)21-11(23)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,21,23)

InChI Key

WRWPKOYRBKBKNQ-UHFFFAOYSA-N

SMILES

C1COCCN1C(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CC=C2

Canonical SMILES

C1COCCN1C(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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